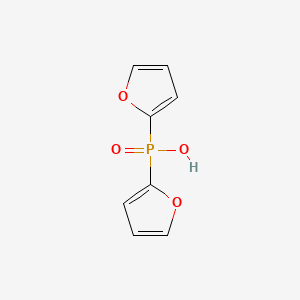
Phosphinic acid, di-2-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, di-2-furanyl-, can be synthesized through several methods. One common approach involves the reaction of furfuryl alcohol with phosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of furfuryl chloride and phosphinic acid, where the reaction proceeds via nucleophilic substitution.
Industrial Production Methods
Industrial production of phosphinic acid, di-2-furanyl-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, di-2-furanyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the furan rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic acid, di-2-furanyl-, can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Phosphinic acid, di-2-furanyl-, has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Phosphinic acid, di-2-furanyl-, is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, di-2-furanyl-, involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by the furan rings and the phosphinic acid moiety, which can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Phosphinic acid, di-2-furanyl-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These are reduced forms of phosphinic acids and have different chemical properties.
Phosphonates: These compounds contain a P-C bond and are used in various applications, including as chelating agents and in agriculture.
The uniqueness of phosphinic acid, di-2-furanyl-, lies in its dual furan rings, which impart specific reactivity and binding properties that are not observed in other phosphinic acid derivatives.
Conclusion
Phosphinic acid, di-2-furanyl-, is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable tool in research and development across multiple fields
Properties
CAS No. |
65887-64-1 |
|---|---|
Molecular Formula |
C8H7O4P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
bis(furan-2-yl)phosphinic acid |
InChI |
InChI=1S/C8H7O4P/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H,(H,9,10) |
InChI Key |
GKKWPLAHRWSMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















